2-Amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid 2-Amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 923106-15-4
VCID: VC4495121
InChI: InChI=1S/C10H7FN2O2S/c11-6-4-2-1-3-5(6)8-7(9(14)15)13-10(12)16-8/h1-4H,(H2,12,13)(H,14,15)
SMILES: C1=CC=C(C(=C1)C2=C(N=C(S2)N)C(=O)O)F
Molecular Formula: C10H7FN2O2S
Molecular Weight: 238.24

2-Amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid

CAS No.: 923106-15-4

Cat. No.: VC4495121

Molecular Formula: C10H7FN2O2S

Molecular Weight: 238.24

* For research use only. Not for human or veterinary use.

2-Amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid - 923106-15-4

Specification

CAS No. 923106-15-4
Molecular Formula C10H7FN2O2S
Molecular Weight 238.24
IUPAC Name 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C10H7FN2O2S/c11-6-4-2-1-3-5(6)8-7(9(14)15)13-10(12)16-8/h1-4H,(H2,12,13)(H,14,15)
Standard InChI Key HSHSZEZYDZWQFP-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=C(N=C(S2)N)C(=O)O)F

Introduction

Structural and Molecular Characteristics

2-Amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid is a bicyclic organic compound featuring a thiazole ring fused with a 2-fluorophenyl group. The thiazole scaffold (a five-membered ring containing nitrogen and sulfur atoms) is substituted at positions 2, 4, and 5 with an amino group, carboxylic acid, and 2-fluorophenyl moiety, respectively .

Molecular Properties

  • Molecular Formula: C₁₀H₇FN₂O₂S

  • Molecular Weight: 238.24 g/mol

  • IUPAC Name: 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid

  • SMILES Notation: C1=CC=C(C(=C1)C2=C(N=C(S2)N)C(=O)O)F

  • InChI Key: HSHSZEZYDZWQFP-UHFFFAOYSA-N

The planar thiazole ring facilitates π-π stacking interactions, while the electron-withdrawing fluorine atom on the phenyl group enhances metabolic stability and bioavailability . The carboxylic acid group at position 4 enables salt formation or esterification, critical for prodrug design .

Biological Activities and Mechanisms

Antifungal Activity

In vitro assays against six fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani) demonstrated that derivatives of this compound exhibit >50% inhibition at 50 μg/mL . For example:

  • Compound 4b: 62% inhibition against Fusarium oxysporum .

  • Compound 4i: 58% inhibition against Colletotrichum capsici .

The mechanism involves disruption of fungal cell membrane integrity via thiazole-mediated interference with ergosterol biosynthesis .

Antiviral Activity

Against Tobacco Mosaic Virus (TMV), the compound showed 60–75% inhibition at 100 μg/mL in vivo . The carboxylic acid group enhances binding to viral coat proteins, preventing RNA uncoating .

Comparative Analysis with Structural Analogs

Property2-Fluorophenyl Derivative 4-Fluorophenyl Derivative
Molecular Weight238.24 g/mol238.24 g/mol
Antifungal Activity50–62% inhibition45–55% inhibition
LogP2.16 (calculated)2.20 (calculated)

The 2-fluorophenyl isomer shows marginally higher bioactivity, likely due to steric effects favoring target binding .

Applications in Drug Discovery and Agrochemicals

Pharmaceutical Development

  • Antimicrobial Agents: Lead optimization for hospital-acquired infections .

  • Kinase Inhibitors: Thiazole cores are explored in EGFR and VEGFR inhibitors .

Agrochemical Uses

  • Fungicides: Field trials show 80% efficacy against wheat rust at 200 g/ha .

  • Herbicide Safeners: Protects crops from sulfonylurea herbicide toxicity .

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